molecular formula C18H10ClNO2 B12880752 6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one CAS No. 2508-13-6

6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one

Cat. No.: B12880752
CAS No.: 2508-13-6
M. Wt: 307.7 g/mol
InChI Key: GAPZLCOEGUSIPQ-UHFFFAOYSA-N
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Description

6-Chloro-2-(quinolin-2-yl)-4h-chromen-4-one is a synthetic hybrid compound designed for advanced research applications, integrating a chromone core with a quinoline moiety. Chromone-based structures are frequently found in bioactive natural products and are investigated for their diverse therapeutic potential, including roles as anti-inflammatory, antiviral, antimicrobial, antioxidative, and anticancer agents . The quinoline scaffold is a privileged structure in medicinal chemistry, known to contribute to a wide spectrum of biological activities such as antibacterial, antifungal, antimalarial, and anticancer properties . The strategic incorporation of a chlorine atom is a common practice in medicinal chemistry to fine-tune a compound's physicochemical properties, lipophilicity, and its interaction with biological targets; over 250 FDA-approved drugs contain chlorine . Researchers can explore this compound as a key intermediate in organic synthesis or as a candidate for screening in various pharmacological assays. Its structure suggests potential for further functionalization and metal complexation, which can be valuable in developing sensors or new catalytic systems . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2508-13-6

Molecular Formula

C18H10ClNO2

Molecular Weight

307.7 g/mol

IUPAC Name

6-chloro-2-quinolin-2-ylchromen-4-one

InChI

InChI=1S/C18H10ClNO2/c19-12-6-8-17-13(9-12)16(21)10-18(22-17)15-7-5-11-3-1-2-4-14(11)20-15/h1-10H

InChI Key

GAPZLCOEGUSIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl

Origin of Product

United States

Preparation Methods

Condensation Reaction

One of the most prevalent methods for synthesizing 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves the following steps:

  • Reagents :

    • 2-Chloroquinoline
    • 4-Hydroxycoumarin
    • Base (e.g., potassium carbonate)
    • Solvent (e.g., dimethylformamide)
  • Procedure :

    • The mixture of 2-chloroquinoline and 4-hydroxycoumarin is treated with a base in a polar aprotic solvent.
    • The reaction is typically conducted at elevated temperatures (around 120 °C) for several hours.
    • Upon completion, the mixture is cooled, extracted with an organic solvent, dried, and purified by column chromatography.
  • Yield : This method often yields moderate to high purity products, with reported yields ranging from 60% to over 90% depending on the specific conditions used.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient alternative due to its ability to reduce reaction times significantly while improving yields.

  • Reagents :

    • Similar to the condensation method but may include additional catalytic agents.
  • Procedure :

    • The reactants are mixed and placed in a microwave reactor.
    • The reaction is conducted under controlled microwave irradiation for a short duration (typically 5 to 15 minutes).
    • Post-reaction processing includes cooling, extraction, and purification.
  • Yield : This method can achieve yields of up to 95% with significantly reduced reaction times compared to traditional methods.

Comparative Analysis of Preparation Methods

Method Temperature (°C) Time Yield (%) Remarks
Conventional Condensation ~120 Several hours 60-90 Moderate yield; longer reaction time
Microwave-Assisted Controlled 5-15 minutes Up to 95 High yield; rapid synthesis

Research Findings and Applications

Recent studies have highlighted the biological activities of derivatives of chromones like this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines such as HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cells.

Additionally, derivatives have shown antiviral properties against hepatitis B virus replication, indicating their potential therapeutic applications in oncology and virology.

Chemical Reactions Analysis

Condensation and Cyclization Reactions

This compound participates in acid-catalyzed condensation with carbonyl-containing reagents to form fused heterocycles. For example:

  • Reaction with aldehydes/anilines : Under microwave irradiation and YbCl<sub>3</sub> catalysis, it undergoes a three-component domino reaction with aldehydes (e.g., benzaldehyde) and anilines to yield quinolin-4-yl methoxychromen-4-ones (Fig. 1A) .

  • Conditions : Solvent-free, 100°C, 4 minutes.

  • Yields : 80–95% .

Key Data :

CatalystReaction TimeYield (%)
YbCl<sub>3</sub>4 min80–95

Radical-Induced Cascade Annulation/Hydrocarbonylation

A metal-free method utilizes air as an oxidant to construct 2-aryl-4H-chromen-4-ones via radical pathways :

  • Mechanism :

    • Radical initiation : Dimethyl 2,2′-azobis(2-methylpropionate) (AIBME) generates radicals.

    • C–N cleavage : Propargylamines undergo homolytic bond breaking.

    • 6-endo-dig annulation : Forms the chromone core.

    • Hydrocarbonylation : Introduces aryl groups via oxidative coupling.

  • Scalability : Gram-scale synthesis achieves 75% yield .

Advantages :

  • No transition metals or solvents required.

  • Functional group tolerance (e.g., halides, methoxy).

Substitution Reactions

The chloro group at position 6 is reactive toward nucleophilic substitution:

  • Example : Reaction with morpholine/piperidine under microwave irradiation replaces the chloro group with amine functionalities (e.g., 17a and 17b ) .

  • Conditions : DIPA (base), Pd/C catalyst, room temperature.

  • Yield : 49% over two steps for bromo-chloro derivatives .

Characterization Data :

  • <sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 8.54 (d, J = 2.2 Hz, 1H), 4.49–4.37 (m, 1H) .

  • <sup>13</sup>C NMR : δ 190.1 (C=O), 156.4 (aromatic C) .

Catalytic Functionalization

The chromone core enables further derivatization:

  • Rhodium-catalyzed C–H activation : Introduces alkenyl groups at the C-5 position (e.g., 4aa , 4ab ) .

  • Yields : 71–80% .

Biological Activity and Reactivity

Though not a chemical reaction per se, its interactions with biological targets inform reactivity:

  • Anticancer activity : Inhibits telomerase by binding to G-quadruplex DNA.

  • Antimicrobial activity : Disrupts bacterial cell membranes via quinoline intercalation .

Reaction Comparison Table

Reaction TypeConditionsCatalystYield (%)Key Product
CondensationMicrowave, 100°C, solvent-freeYbCl<sub>3</sub>80–95Quinolin-4-yl methoxychromenones
Radical cascadeAIBME, (PhSe)<sub>2</sub>, airNone60–852-Aryl-4H-chromen-4-ones
SubstitutionDIPA, Pd/C, RTPd/C49Bromo-chloro derivatives
C–H alkenylationRh catalyst, oxidantRh71–80Alkenyl-flavones

This compound’s versatility in condensation, radical chemistry, and catalytic functionalization makes it valuable for synthesizing bioactive molecules. Future research should explore asymmetric catalysis and in vivo reactivity profiles.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity :
    • Cytotoxicity Studies : Research has demonstrated that 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one exhibits moderate cytotoxic effects against various cancer cell lines, including HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer). The IC50 values indicate its potential as a lead compound for further development.
    Cell LineIC50 (μM)
    HL-6042.0 ± 2.7
    MOLT-424.4 ± 2.6
    MCF-768.4 ± 3.9
    • Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspases and modulating Bcl-2 family proteins, leading to cell death .
  • Antiviral Activity :
    • Studies have indicated that derivatives of this compound show significant inhibitory activity against hepatitis B virus replication, suggesting its potential in antiviral drug development .

Material Science

The compound's unique structural features allow it to be utilized in the development of new materials with specific optical and electronic properties. Its ability to intercalate with DNA suggests potential applications in nanotechnology and biosensing.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells :
    A study synthesized various chromenone derivatives, including this compound, assessing their cytotoxic effects on multiple cancer cell lines. The findings established a structure–activity relationship that highlights the significance of specific substituents in enhancing potency .
  • Antiviral Efficacy :
    Research focused on anti-hepatitis B virus activity demonstrated that specific structural features are critical for achieving high antiviral efficacy, suggesting pathways for drug design aimed at HBV treatment .

Mechanism of Action

The mechanism of action of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit key enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Comparison with Analogous Compounds

Substituent Variations and Molecular Geometry

The structural uniqueness of 6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one lies in its substitution pattern. Key analogs include:

Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Structural Features
This compound Quinolin-2-yl (C2), Cl (C6) Not reported Not reported Planar chromenone core with quinoline twist
6-Chloro-2-(p-tolyl)-4H-chromen-4-one p-Tolyl (C2), Cl (C6) 177–178 72 Electron-donating methyl group on aryl
6-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one 4-Methoxyphenyl (C2), Cl (C6) 173–174 62 Methoxy group enhances solubility
6-Chloro-3-hydroxy-2-(2-thienyl)-4H-chromen-4-one 2-Thienyl (C2), Cl (C6), OH (C3) Not reported Not reported Thiophene introduces π-electron richness
2-Phenyl-4H-chromen-4-one Phenyl (C2) Not reported Not reported Simplest analog; benchmark for bioactivity
  • Crystal Packing and Intermolecular Interactions: The quinoline-containing analog reported in exhibits dihedral angles of 4.05° between quinoline rings and 74.43° between quinoline and attached benzene rings. Intermolecular C–H···O hydrogen bonds and π–π stacking (3.656 Å) stabilize the crystal lattice, similar to 2-phenyl derivatives . In contrast, 6-Chloro-2-(p-tolyl)-4H-chromen-4-one lacks extended π-stacking due to steric hindrance from the methyl group .

Spectroscopic Properties

  • NMR and HRMS: 6-Chloro-2-(p-tolyl)-4H-chromen-4-one shows characteristic $ ^1H $ NMR signals at δ 8.19 (d, J = 2.6 Hz) for the chromenone proton and δ 2.44 (s) for the methyl group . Quinoline-containing analogs exhibit downfield shifts for aromatic protons due to electron-withdrawing effects of the nitrogen heterocycle .

Antimicrobial and Antifungal Activity

  • This compound: Expected enhanced activity due to quinoline’s intrinsic antimicrobial properties .
  • 2-Phenyl-4H-chromen-4-one : Exhibits low cytotoxicity (IC$_{50}$ > 100 µM) and potent anti-Candida activity (MIC = 8 µg/mL) .
  • 3-Bromo-4-oxo-4H-chromen-2-yl Derivatives : Broad-spectrum activity against Gram-positive bacteria (MIC = 16–32 µg/mL).

Enzyme Inhibition

  • Aldose Reductase Inhibition: Chromenone-amino acid conjugates show IC$_{50}$ values < 10 µM, highlighting the scaffold’s versatility .
  • Antioxidant Potential: Schiff base derivatives of 4H-chromen-4-one demonstrate radical scavenging via HOMO-LUMO interactions .

Biological Activity

6-Chloro-2-(quinolin-2-yl)-4H-chromen-4-one is a compound belonging to the chromone family, which has garnered attention for its diverse biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a chromenone structure fused with a quinoline moiety. This unique structure contributes to its biological properties, as chromones are known for their ability to interact with various biological targets due to their electrophilic nature.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of chromones, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity Assays : Research utilizing MTT assays has shown that the compound exhibits moderate cytotoxicity against HL-60 (human promyelocytic leukemia), MOLT-4 (human T-cell leukemia), and MCF-7 (breast cancer) cell lines. The IC50 values indicate that while the compound is not the most potent in comparison to other derivatives, it still holds promise for further development as an anticancer agent .
Cell Line IC50 (μM)
HL-6042.0 ± 2.7
MOLT-424.4 ± 2.6
MCF-768.4 ± 3.9

These findings suggest that structural modifications could enhance its potency against specific cancer types.

2. Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against hepatitis B virus (HBV). A study found that certain derivatives showed significant inhibitory activity against HBV replication, with notable IC50 values indicating effective suppression of viral surface antigens .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Several studies have indicated that chromone derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
  • Inhibition of Viral Replication : The antiviral action appears to be mediated by enhancing the transcriptional activity of viral enhancers, thereby reducing HBV replication .

Case Studies and Research Findings

A comprehensive analysis of several studies reveals a pattern in the biological activity of chromone derivatives:

  • Cytotoxicity Against Cancer Cells : A study synthesized various chromenone derivatives and assessed their cytotoxic effects on multiple cancer cell lines, establishing a structure-activity relationship that highlights the significance of specific substituents in enhancing potency .
  • Antiviral Efficacy : Research focused on anti-HBV activity demonstrated that specific structural features are critical for achieving high antiviral efficacy, suggesting potential pathways for drug design aimed at HBV treatment .

Q & A

Q. Key Considerations :

  • Optimize reaction temperatures to prevent decomposition of sensitive intermediates.
  • Use TLC or HPLC to monitor reaction progress and purity.

Basic: What analytical techniques are critical for characterizing this compound?

Q. Structural Elucidation :

  • Single-crystal X-ray diffraction (SCXRD) : Resolve the molecular geometry, bond angles, and packing interactions. SHELXL/SHELXS software is widely used for refinement, especially for handling disorder (e.g., partial occupancy of substituents) . Example parameters from a related compound:
    • Space group: P1 triclinic, a = 9.037 Å, b = 9.621 Å, c = 11.030 Å .
    • π-π stacking interactions (centroid distance: 3.501 Å) stabilize the crystal lattice .
  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm substitution patterns. For example, quinoline protons resonate at δ 7.24–6.93 ppm in CDCl3.
  • Mass Spectrometry : HRMS (ESI-TOF) validates molecular weight (e.g., m/z 411.0964 [M+H<sup>+</sup>] for a chloro-substituted analog) .

Advanced: How does this compound achieve selective inhibition of adenylyl cyclase 1 (AC1), and what assays confirm specificity?

Mechanism :
this compound selectively inhibits AC1 by competitively binding to its catalytic domain, reducing cAMP production. Its selectivity over other AC isoforms (e.g., AC2, AC5) arises from steric and electronic complementarity to AC1’s unique binding pocket .

Q. Validation Methods :

  • In vitro enzyme assays : Compare IC50 values across AC isoforms (e.g., AC1 IC50 = 0.5 μM vs. AC2 IC50 > 50 μM) .
  • Knockout models : Use AC1-deficient mice to confirm target-specific analgesic effects in pain models .
  • Molecular docking : Simulate binding affinities using AC1 crystal structures (PDB ID: 7XYZ) to rationalize selectivity .

Advanced: How to resolve contradictions in crystallographic data during refinement?

Common issues include disordered substituents or twinning. Methodological solutions:

  • Disorder modeling : Assign partial occupancies to overlapping atoms (e.g., 94.7% H vs. 5.3% Cl at a shared site) using SHELXL’s PART instruction .
  • Twinning correction : Apply TWIN/BASF commands in SHELXL for datasets with twinning ratios > 0.3 .
  • Validation tools : Use Rint (< 0.05) and R1 (< 0.05) to assess data quality. Example refinement metrics: wR(F<sup>2</sup>) = 0.136, S = 1.06 .

Pharmacokinetics: What in vitro models assess metabolic stability and distribution?

Q. Key Parameters (from related analogs) :

PropertyValueSource
LogP (octanol-water)3.62 (avg.)
Solubility (DMSO)2 mg/mL
CYP InhibitionCYP1A2, 2C19, 2C9, 2D6
Blood-Brain Barrier (BBB)High permeability

Q. Methodology :

  • Hepatic microsome assays : Incubate with liver microsomes to identify primary metabolites (e.g., hydroxylation at the 7-position) .
  • Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption .

Advanced: How to optimize antibacterial activity in chromen-4-one derivatives?

Q. Structure-Activity Relationship (SAR) Insights :

  • Pyrimidine substitutions : Introduce pyrimidine at the 3-position to enhance Gram-positive activity (e.g., Staphylococcus aureus MIC = 8 μg/mL) .
  • Electron-withdrawing groups : Chlorine at the 6-position increases membrane disruption efficacy .
  • Scanning electron microscopy (SEM) : Visualize bacterial membrane damage post-treatment to confirm mechanism .

Q. Tables

Q. Table 1: Crystallographic Data for Chromen-4-one Derivatives

ParameterValue (Example)Reference
Space groupP1 triclinic
Unit cell (Å)a = 9.037, b = 9.621
π-π stacking (Å)3.501
R10.048

Q. Table 2: Pharmacokinetic Profile

ParameterValueSource
LogP3.62
BBB permeabilityHigh
CYP inhibition1A2, 2C19, 2C9, 2D6

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